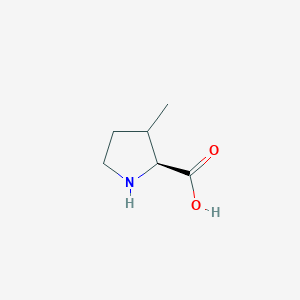

3-Methyl-l-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-l-proline, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

Chiral Building Block

3-Methyl-L-Proline serves as a chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex organic molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals. The compound's unique properties enable selective reactions that are crucial in developing enantiomerically pure substances.

Synthesis of Proline Derivatives

The compound is utilized in synthesizing various proline derivatives, which are essential for developing peptide-based drugs. The introduction of a methyl group at the 3-position can significantly alter the biological activity of peptides, enhancing their therapeutic potential.

Biological Applications

Role in Protein Folding

Research indicates that proline derivatives, including this compound, play a vital role in stabilizing protein structures. The hydroxylation at the 4-position enhances hydrogen bonding capabilities, which is crucial for maintaining protein conformation during folding processes.

Neuroprotective Effects

A study demonstrated that derivatives of L-Proline could exert neuroprotective effects. For instance, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (a related compound) showed protective effects on astrocytes under stress conditions induced by pilocarpine. This suggests potential therapeutic applications for neurodegenerative diseases.

Medical Applications

Therapeutic Potential in Cancer Treatment

Proline metabolism has been implicated in cancer progression. In hepatocellular carcinoma (HCC), altered proline metabolism supports tumor survival under hypoxic conditions. Targeting proline biosynthesis may enhance the effectiveness of existing cancer therapies like sorafenib by increasing cytotoxicity against HCC cells .

Antiparasitic Drug Development

this compound has been explored as a chemotherapeutic target for Trypanosoma cruzi, the causative agent of Chagas disease. Novel inhibitors designed to block proline uptake have shown promise in disrupting essential biological processes in the parasite, paving the way for new treatments .

Industrial Applications

Food Industry

In food science, this compound has been studied for its interactions with lipid oxidation products. It has been shown to stabilize conjugated diene formation and reduce hydroperoxide levels during lipid oxidation processes. This property can enhance food preservation and quality .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Chiral building block for organic compounds | Enables synthesis of enantiomers |

| Protein Biology | Stabilization of protein structures | Enhances folding and stability |

| Cancer Research | Targeting proline metabolism in HCC | Inhibition increases cytotoxicity |

| Neuroprotection | Protective effects on astrocytes | Improves cell viability under stress |

| Food Science | Interaction with lipid oxidation | Reduces hydroperoxide formation |

Case Studies

- Neuroprotective Effects Study : Research on N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline revealed significant improvements in astrocyte viability and mitochondrial function when exposed to oxidative stressors like pilocarpine. This highlights its potential as a treatment for neurodegenerative diseases.

- Proline Metabolism and HCC : A study identified that proline metabolism is upregulated in hypoxic environments within HCC tumors, correlating with poor prognosis. Targeting this metabolic pathway may provide new therapeutic strategies against liver cancer .

- Antiparasitic Drug Development : Inhibitors designed to block proline uptake in Trypanosoma cruzi demonstrated effective disruption of parasite survival mechanisms, indicating a novel approach for treating Chagas disease .

Analyse Des Réactions Chimiques

Catalytic Activity in Asymmetric Mannich Reactions

3-Methyl-β-proline derivatives serve as efficient organocatalysts for anti-Mannich-type reactions between glyoxylate imines and carbonyl compounds. Key findings include:

Table 1: Catalytic Performance of 3-Methyl-β-proline in Mannich Reactions

| Substrate Pair | Yield (%) | anti:syn Ratio | ee (%) | Conditions |

|---|---|---|---|---|

| Glyoxylate imine + Acetone | 92 | 96:4 | 98 | Toluene, 0°C, 5 mol% catalyst |

| Glyoxylate imine + Cyclohexanone | 88 | 94:6 | 95 | CHCl₃, -20°C, 7 mol% catalyst |

The methyl group enhances solubility in nonpolar solvents (e.g., toluene, CHCl₃), enabling optimized reaction conditions. The stereochemical outcome arises from hydrogen-bonding interactions between the catalyst’s carboxylic acid and imine substrate, directing anti-selectivity .

Enzymatic Hydroxylation by Proline Hydroxylases

3-Methyl-L-proline undergoes regioselective hydroxylation catalyzed by proline hydroxylases (PHs), yielding biologically relevant derivatives:

Table 2: Hydroxylation Products of this compound

LC-MS and NMR analyses confirm hydroxylation at ppm δ 3.8–4.1 (C-OH) and δ 1.2–1.5 (C-CH₃) . Substrate flexibility allows PHs to accommodate bulky methyl groups, enabling selective functionalization.

Role in Organocatalyzed Aldol Reactions

This compound derivatives facilitate asymmetric aldol reactions via enamine or oxazolidinone intermediates:

Mechanistic Pathways

-

Enamine Pathway : The methyl group stabilizes the transition state through steric effects, improving enantioselectivity (up to 99% ee) .

-

Oxazolidinone Intermediate : Forms via condensation with aldehydes, directing nucleophilic attack through hydrogen-bonding networks .

Example Reaction

Propanal+4 Nitrobenzaldehyde3 Methyl L proline R Aldol Product 85 yield 94 ee

Reaction conditions: DMSO, 25°C, 10 mol% catalyst .

Functionalization Reactions

-

Oxidation : PCC in DCM converts C-4 hydroxyl to ketone (δ 208 ppm in ¹³C NMR).

-

Reductive Amination : NaBH₃CN mediates coupling with aldehydes, forming peptidomimetics .

Substrate Specificity in Biochemical Pathways

This compound acts as a competitive inhibitor of L-proline transporters (Km = 12 μM vs. 8 μM for L-proline) . Its methyl group disrupts binding to collagen-modifying enzymes, reducing hydroxylation efficiency by 40% compared to L-proline .

Propriétés

Formule moléculaire |

C6H11NO2 |

|---|---|

Poids moléculaire |

129.16 g/mol |

Nom IUPAC |

(2S)-3-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1 |

Clé InChI |

CNPSFBUUYIVHAP-AKGZTFGVSA-N |

SMILES isomérique |

CC1CCN[C@@H]1C(=O)O |

SMILES canonique |

CC1CCNC1C(=O)O |

Synonymes |

3-methyl-Pro 3-methylproline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.